N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is a chemical compound with the molecular formula C19H22N2O3 It is known for its unique structure, which includes both methylphenoxy and propylphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetic acid with 2-(4-propylphenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
- N’-(2-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide
- N’-(4-methylcyclohexylidene)-2-(2-methylphenoxy)acetohydrazide
- N’-(4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
Comparison: N’-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is unique due to its specific combination of methylphenoxy and propylphenoxy groups This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C20H24N2O4 |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide |
InChI |
InChI=1S/C20H24N2O4/c1-3-6-16-9-11-17(12-10-16)25-13-19(23)21-22-20(24)14-26-18-8-5-4-7-15(18)2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
FPSWPGBIIROWNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.